molecular formula C7H7Br2NO2S B8226872 2,3-dibromo-N-methylbenzenesulfonamide

2,3-dibromo-N-methylbenzenesulfonamide

Cat. No.: B8226872
M. Wt: 329.01 g/mol
InChI Key: QDVMTZCAYUYQSD-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-methylbenzenesulfonamide is a halogenated sulfonamide derivative characterized by two bromine atoms at the 2- and 3-positions of the benzene ring and a methyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

2,3-dibromo-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVMTZCAYUYQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=CC=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the benzene ring and sulfonamide nitrogen significantly influence solubility, stability, and reactivity.

Table 1: Substituent Comparison of Selected Benzenesulfonamide Derivatives
Compound Name Bromine Positions N-Substituent Key Structural Features
2,3-Dibromo-N-methylbenzenesulfonamide 2,3 Methyl High lipophilicity, steric bulk
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide 4 Complex heterocyclic group Enhanced hydrogen bonding, planar structure
N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives None Alkyl/aralkyl groups Variable lipophilicity, antibacterial activity
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide None Oxazol-3-yl, Schiff base moiety Chelation potential, π–π interactions
4-Bromo-N-(2-(dimethylamino)ethyl)-3-methylbenzenesulfonamide 4 Dimethylaminoethyl Polar tertiary amine, pH-dependent solubility

Key Observations:

  • N-Substituents: The methyl group in the target compound enhances lipophilicity relative to polar N-substituents like the dimethylaminoethyl group in or the oxazol-3-yl in . This may improve blood-brain barrier penetration but reduce water solubility.
  • Hydrogen Bonding: Compounds with heterocyclic or Schiff base substituents (e.g., ) exhibit extensive hydrogen bonding and π–π interactions, which stabilize crystal structures and influence solubility .

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